5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide
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Overview
Description
5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methylpyridinyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the methylpyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)oxazole-2-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.
5-(4-bromophenyl)-N-(3-methylpyridin-2-yl)oxazole-2-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.
5-(4-methylphenyl)-N-(3-methylpyridin-2-yl)oxazole-2-carboxamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-3-2-8-18-14(10)20-15(21)16-19-9-13(22-16)11-4-6-12(17)7-5-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCXZIFTXVUVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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